(S)-1-(4-Chlorophenyl)ethanol
Overview
Description
(S)-1-(4-Chlorophenyl)ethanol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is a derivative of phenylethanol, where the phenyl group is substituted with a chlorine atom at the para position. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of (S)-1-(4-Chlorophenyl)ethanone: One common method involves the reduction of (S)-1-(4-Chlorophenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Biocatalytic Synthesis: Another method involves the use of whole-cell biocatalysts, such as recombinant Escherichia coli, in a liquid-liquid biphasic system.
Industrial Production Methods
Industrial production often employs the biocatalytic synthesis method due to its efficiency and lower environmental impact. The use of recombinant microorganisms as catalysts allows for the sustainable production of (S)-1-(4-Chlorophenyl)ethanol with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-1-(4-Chlorophenyl)ethanol can undergo oxidation to form (S)-1-(4-Chlorophenyl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form (S)-1-(4-Chlorophenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (S)-1-(4-Chlorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: (S)-1-(4-Chlorophenyl)ethanone
Reduction: (S)-1-(4-Chlorophenyl)ethane
Substitution: (S)-1-(4-Chlorophenyl)ethyl chloride
Scientific Research Applications
(S)-1-(4-Chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs with chiral centers.
Industry: this compound is used in the manufacture of agrochemicals and fine chemicals due to its reactivity and chiral properties.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In biocatalysis, it acts as a substrate for enzymes, undergoing specific transformations. In pharmaceutical applications, its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the efficacy and safety of the resulting drugs.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)ethanol: The enantiomer of (S)-1-(4-Chlorophenyl)ethanol, differing in the spatial arrangement of atoms around the chiral center.
1-(4-Chlorophenyl)ethanone: The oxidized form of this compound.
1-(4-Chlorophenyl)ethane: The reduced form of this compound.
Uniqueness
This compound is unique due to its chiral center, which imparts specific optical activity and reactivity. This makes it valuable in the synthesis of enantiomerically pure compounds and in applications requiring stereospecific interactions.
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSNPUNXINWAD-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426186 | |
Record name | (S)-1-(4-Chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99528-42-4 | |
Record name | (S)-1-(4-Chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-Chloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, ] Yes, certain yeast strains can enantioselectively reduce p-chloroacetophenone to produce (S)-1-(4-Chlorophenyl)ethanol with high enantiomeric excess (ee). The reaction typically occurs under aerobic conditions, utilizing an exogenous reducing agent like isopropanol. Research indicates that adding surfactants, particularly nonylphenol polyoxyethylene ether (NP-4), to the reaction system can significantly improve the conversion rate of p-chloroacetophenone without significantly impacting the enantiomeric excess of the produced this compound [].
A: [] Studies show that the conversion of aromatic ketones to their corresponding chiral alcohols by yeast cells in the presence of surfactants is influenced by the electronic effect of substituents on the aromatic ring. Substrates with electron-donating substituents exhibit higher conversion rates compared to those with electron-withdrawing groups. This suggests that manipulating the electronic properties of the substrate can enhance the efficiency of this biocatalytic process.
A: [] R2PI spectroscopy proves to be a sensitive technique for distinguishing diastereomeric adducts of this compound with the enantiomers of butan-2-ol. This spectral chiral discrimination arises from subtle differences in the vibrational energies and electronic transitions within the diastereomeric complexes, ultimately reflected in their distinct R2PI spectral signatures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.